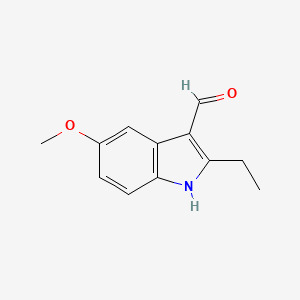

2-Ethyl-5-methoxyindole-3-carboxaldehyde

Description

Significance of Indole (B1671886) Derivatives in Advanced Organic Synthesis Research

Indole derivatives are of paramount importance in the field of organic synthesis due to their prevalence in biologically active molecules. The indole nucleus is a key structural component in many natural products, pharmaceuticals, and agrochemicals. nih.gov This has driven the development of numerous synthetic methodologies aimed at constructing and functionalizing the indole core. In medicinal chemistry, indole-based compounds have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govcambridge.org The versatility of the indole scaffold allows for the introduction of various substituents, enabling the fine-tuning of a compound's steric and electronic properties to optimize its biological activity.

Overview of Indole-3-Carboxaldehyde (B46971) as a Versatile Chemical Building Block

Indole-3-carboxaldehyde is a widely utilized intermediate in organic synthesis. nih.gov Its aldehyde functionality at the 3-position of the indole ring is particularly reactive, allowing for a multitude of chemical transformations. This includes C-C and C-N bond-forming reactions, reductions, and condensations, making it a key precursor for the synthesis of more complex heterocyclic systems and indole alkaloids. rsc.orgwikipedia.org The reactivity of the aldehyde group, coupled with the inherent properties of the indole nucleus, makes indole-3-carboxaldehyde a valuable building block for creating diverse molecular architectures. nih.gov

Contextualizing 2-Ethyl-5-methoxyindole-3-carboxaldehyde within Indole Chemistry Research

This compound is a specific derivative within the broader class of substituted indole-3-carboxaldehydes. The substituents on this molecule—an ethyl group at the 2-position, a methoxy (B1213986) group at the 5-position, and a carboxaldehyde at the 3-position—each play a role in modulating its chemical properties and potential applications. The electron-donating methoxy group at the 5-position can influence the electron density of the indole ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions. The ethyl group at the 2-position provides steric bulk and can influence the conformational preferences of the molecule.

The synthesis of this compound can be logically approached through the Vilsmeier-Haack reaction. cambridge.orgwikipedia.orgorganic-chemistry.org This well-established method is used for the formylation of electron-rich aromatic and heterocyclic compounds. cambridge.org In this context, the starting material would be 2-ethyl-5-methoxyindole. The reaction typically employs a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate the Vilsmeier reagent, an electrophilic chloroiminium salt. cambridge.orgwikipedia.org This reagent then attacks the electron-rich indole ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the desired aldehyde. wikipedia.org

Table 1: Chemical Properties of Related Indole-3-Carboxaldehydes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Indole-3-carboxaldehyde | C₉H₇NO | 145.16 | 193-198 |

| 5-Methoxyindole-3-carboxaldehyde | C₁₀H₉NO₂ | 175.18 | 179-183 |

This table presents data for closely related, well-characterized compounds to provide context for the properties of this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-ethyl-5-methoxy-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C12H13NO2/c1-3-11-10(7-14)9-6-8(15-2)4-5-12(9)13-11/h4-7,13H,3H2,1-2H3 |

InChI Key |

XWVFQFIJQXNNSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(N1)C=CC(=C2)OC)C=O |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations of 2 Ethyl 5 Methoxyindole 3 Carboxaldehyde

Reactions Involving the Aldehyde Moiety (C3-Formyl Group)

The formyl group at the C3 position is a versatile handle for a variety of chemical transformations, including condensations, carbon-carbon bond formations, and reductions. researchgate.net These reactions are fundamental for elaborating the indole (B1671886) scaffold into more complex molecules.

Condensation Reactions with Nitrogen Nucleophiles (e.g., Schiff Base Formation, Hydrazone Derivatives)

The aldehyde function of indole-3-carboxaldehyde (B46971) derivatives readily undergoes condensation with primary amines to form Schiff bases (imines) and with hydrazines to yield hydrazones. These reactions are typically catalyzed by acid and involve the formation of a C=N double bond.

Schiff Base Formation: The reaction with primary amines, such as various amino acids or aminophenols, produces corresponding indole-3-carboxaldimines. These reactions are significant as the resulting Schiff bases are often biologically active compounds.

Hydrazone Derivatives: Condensation with hydrazine or substituted hydrazines (e.g., cholic acid hydrazide) affords hydrazone derivatives. This reaction is a common method for synthesizing novel compounds with potential antimicrobial or other pharmacological activities.

| Reactant 1 | Reactant 2 (Nitrogen Nucleophile) | Product Type | Reference |

| Indole-3-carboxaldehyde | L-amino acids (histidine, glutamic acid, etc.) | Schiff Base | sigmaaldrich.com |

| Indole-3-carboxaldehyde | Aminophenols | Schiff Base | sigmaaldrich.com |

| 5-Methoxyindole-2-carboxylic acid hydrazide | Substituted benzaldehydes | Hydrazone | |

| Indole-3-carboxaldehyde | Cholic acid hydrazide | Hydrazone | sigmaaldrich.com |

Carbon-Carbon Coupling Reactions (e.g., Knoevenagel Condensation, Claisen-Schmidt Condensation)

The electrophilic carbon of the C3-formyl group is susceptible to attack by carbon nucleophiles, leading to the formation of new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine. The products are typically α,β-unsaturated indole derivatives, which are valuable intermediates in organic synthesis.

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde and a ketone. Indole-3-carboxaldehydes react with various substituted acetophenones to form indolyl chalcones. These reactions can be performed under conventional heating or by using eco-friendly methods like mechanochemical synthesis in a ball mill.

| Reaction Type | Aldehyde | Methylene/Carbonyl Compound | Catalyst | Product |

| Knoevenagel | Indole-3-carboxaldehyde | Nitromethane (B149229), Malononitrile, etc. | Piperidine/Acetic Acid | α,β-Unsaturated Indole Derivatives |

| Claisen-Schmidt | 1-Methylindole-3-carboxaldehyde | Substituted Acetophenones | NaOH | Indolyl Chalcones |

Reduction Reactions of the Aldehyde Group

The aldehyde group can be selectively reduced to a primary alcohol (hydroxymethyl group) using appropriate reducing agents.

Reduction to Alcohol: Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of indole-3-carboxaldehydes to the corresponding indole-3-methanols. google.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) at low temperatures (0–5 °C). google.com This transformation is crucial for synthesizing compounds like indole-3-carbinol and its derivatives. In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can lead to over-reduction, yielding the 3-methylindole (skatole) instead of the alcohol. researchgate.net

| Starting Material | Reducing Agent | Solvent | Product |

| Indole-3-carboxaldehyde | Sodium Borohydride (NaBH₄) | Methanol | Indole-3-methanol google.com |

| Indole-3-carboxaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Ether | 3-Methylindole (Skatole) researchgate.net |

Reactivity at the Indole Nitrogen (N1)

The N-H proton of the indole ring is weakly acidic and can be removed by a base, allowing for subsequent reactions with various electrophiles. This functionalization is a key strategy for modifying the properties of the indole core.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The indole nitrogen can be alkylated by treating it with a base (e.g., potassium carbonate) followed by an alkylating agent like an alkyl halide. This reaction introduces an alkyl group onto the nitrogen atom.

N-Acylation: Acylation of the indole nitrogen is achieved by reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base like triethylamine. For instance, the reaction of indole-3-carboxaldehyde with chloroacetyl chloride in the presence of triethylamine yields 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde. This reaction is often used to introduce a protecting group or to serve as a handle for further functionalization.

| Reaction Type | Indole Substrate | Electrophile | Base | Product |

| N-Acylation | Indole-3-carboxaldehyde | Chloroacetyl chloride | Triethylamine | 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde |

N-Sulfonation

The protection of the indole nitrogen is a common strategy in multi-step syntheses. researchgate.net N-sulfonation involves the reaction of the indole with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride, in the presence of a strong base. This attaches an electron-withdrawing sulfonyl group to the nitrogen, which alters the reactivity of the indole ring and can protect the N-H group from participating in undesired side reactions.

Electrophilic and Nucleophilic Reactivity on the Indole Ring System

The indole nucleus is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. However, the presence of an electron-withdrawing carboxaldehyde group at the C3 position deactivates the ring towards electrophilic substitution. Conversely, the electron-donating methoxy (B1213986) group at the C5 position and the ethyl group at the C2 position activate the ring. The interplay of these electronic effects governs the reactivity and regioselectivity of functionalization on the 2-Ethyl-5-methoxyindole-3-carboxaldehyde ring system.

Directed Functionalization at C2 and C3 Positions

The C3-carboxaldehyde group in this compound can act as a directing group for functionalization at the C2 position. While direct electrophilic attack at C2 is generally favored in indoles, the presence of the ethyl group at this position in the target molecule makes further substitution at C2 challenging without prior modification.

However, the aldehyde functionality at C3 allows for a variety of transformations that indirectly lead to functionalization at this position. For instance, condensation reactions with active methylene compounds, followed by subsequent cyclization or rearrangement, can introduce new functionalities.

Furthermore, the indole nitrogen can be functionalized, and this modification can influence the reactivity of the C2 and C3 positions. N-alkylation or N-acylation can alter the electron density of the indole ring and may facilitate subsequent reactions at the pyrrole ring.

Nucleophilic Substitution Reactions on Substituted Indoles

While the indole ring itself is electron-rich and generally undergoes electrophilic substitution, nucleophilic substitution is not a typical reaction for the unsubstituted indole core. However, in appropriately substituted indoles, nucleophilic substitution reactions can occur. For instance, in analogues like 1-methoxyindole-3-carboxaldehyde, the C2 position is susceptible to nucleophilic attack. This suggests that this compound, particularly after N-activation (e.g., N-alkoxy or N-sulfonyl derivatives), could potentially undergo nucleophilic substitution at the C2 position, displacing the ethyl group under specific conditions, although this is not a commonly reported transformation.

More relevant to this compound is the reactivity of the C3-carboxaldehyde group towards nucleophiles. This aldehyde undergoes typical carbonyl chemistry, including addition of nucleophiles such as organometallic reagents, enamines, and stabilized carbanions. These reactions provide a pathway to a wide range of C3-substituted indole derivatives.

A notable reaction is the nucleophilic substitution at the C2 position of N-activated indole-3-carboxaldehydes. For example, 1-methoxyindole-3-carboxaldehyde has been shown to be a versatile substrate for nucleophilic substitution reactions, leading to the formation of 2-substituted indole-3-carboxaldehydes semanticscholar.org. This reactivity is attributed to the activation provided by the N-methoxy group. While our target molecule is not N-alkoxylated, this principle highlights a potential strategy for its functionalization.

| Nucleophile | Product Type | Reaction Conditions | Reference Analogy |

| Grignard Reagents | Secondary Alcohols | Anhydrous ether or THF | Standard carbonyl chemistry |

| Organolithium Reagents | Secondary Alcohols | Anhydrous ether or THF | Standard carbonyl chemistry |

| Active Methylene Compounds | α,β-Unsaturated Indoles | Base catalyst (e.g., piperidine) | Knoevenagel Condensation |

| Amines | Imines (Schiff bases) | Acid or base catalysis | Standard carbonyl chemistry |

Radical Reactions and Their Influence on Indole Core Modifications

The involvement of radical reactions in the modification of the indole core of this compound is not extensively documented. However, radical reactions on indole derivatives, in general, can be initiated by various radical initiators or through photoredox catalysis. These reactions can lead to functionalization at different positions of the indole ring, including the benzenoid part.

For instance, radical alkylation or arylation could potentially occur at the C4, C6, or C7 positions, which are less accessible through ionic pathways. The specific regioselectivity would depend on the nature of the radical species and the reaction conditions. The presence of the electron-donating methoxy and ethyl groups might influence the stability of the intermediate radical species, thereby directing the substitution pattern. Further research is needed to explore the potential of radical-mediated transformations for the diversification of this compound.

Strategies for Molecular Diversification and Hybridization

The structural framework of this compound serves as a versatile scaffold for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Strategies for its diversification include the construction of higher-order indole systems and the hybridization with other heterocyclic moieties.

Formation of Higher-Order Indoles and Fused Heterocycles

The aldehyde functionality at the C3 position and the reactive C2 and N-H positions of the indole ring in this compound are key handles for the construction of higher-order indoles and fused heterocyclic systems.

Bis-indoles: The reaction of this compound with another indole molecule, typically under acidic conditions, can lead to the formation of bis(indolyl)methanes. In this reaction, the aldehyde acts as an electrophile that is attacked by the electron-rich C3 position of the second indole molecule.

Fused Heterocycles: The C3-carboxaldehyde group can participate in condensation reactions with various binucleophiles to construct fused ring systems. For example, reaction with hydrazines could yield pyrazolo[3,4-b]indoles, while reaction with hydroxylamine (B1172632) could lead to isoxazolo[3,4-b]indoles. Furthermore, the C2-ethyl group and the N-H proton can also be involved in cyclization reactions. For instance, intramolecular cyclization following functionalization of the N-H position could lead to the formation of carboline-type structures.

| Reactant | Fused Heterocycle | Reaction Type |

| Hydrazine | Pyrazolo[3,4-b]indole | Condensation/Cyclization |

| Phenylhydrazine (B124118) | N-Phenylpyrazolo[3,4-b]indole | Condensation/Cyclization |

| Hydroxylamine | Isoxazolo[3,4-b]indole | Condensation/Cyclization |

| Guanidine | Pyrimido[4,5-b]indole | Condensation/Cyclization |

Molecular Hybridization with Other Heterocyclic Scaffolds (e.g., coumarins, chalcones, triazoles, thiophenes)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. This compound is an excellent starting material for the synthesis of such hybrids.

Coumarin-Indole Hybrids: The Knoevenagel or Perkin condensation of this compound with active methylene compounds derived from coumarins can lead to the formation of coumarin-indole hybrids. These hybrids combine the structural features of both pharmacophores and may exhibit synergistic biological activities.

Chalcone-Indole Hybrids: Chalcones are α,β-unsaturated ketones that can be synthesized through the Claisen-Schmidt condensation of an aldehyde with an acetophenone. This compound can react with various substituted acetophenones in the presence of a base to yield indole-chalcone hybrids. These compounds are of interest due to the diverse biological activities associated with both the indole and chalcone scaffolds.

Triazole-Indole Hybrids: The aldehyde group of this compound can be converted to an azide or an alkyne functionality. Subsequent copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) with a corresponding triazole precursor can afford triazole-indole hybrids. This approach offers a highly efficient and modular way to link the two heterocyclic systems.

Thiophene-Indole Hybrids: The Gewald reaction, which involves the condensation of an aldehyde or ketone with an active methylene nitrile and elemental sulfur, provides a route to substituted 2-aminothiophenes wikipedia.orgorganic-chemistry.orgderpharmachemica.combeilstein-journals.orgumich.edu. This compound could potentially be used in a Gewald-type reaction to synthesize thiophene rings fused or linked to the indole core, creating thiophene-indole hybrids.

| Heterocyclic Scaffold | Linking Reaction | Hybrid Product |

| Coumarin | Knoevenagel/Perkin Condensation | Coumarin-Indole Hybrid |

| Chalcone (from Acetophenone) | Claisen-Schmidt Condensation | Chalcone-Indole Hybrid |

| Triazole | Click Chemistry (Azide-Alkyne Cycloaddition) | Triazole-Indole Hybrid |

| Thiophene | Gewald Reaction | Thiophene-Indole Hybrid |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic absorption bands corresponding to specific bond types. For 2-Ethyl-5-methoxyindole-3-carboxaldehyde, the FT-IR spectrum is expected to exhibit several key absorption bands that confirm the presence of its constituent functional groups.

Expected FT-IR Spectral Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Sharp | N-H stretching vibration of the indole (B1671886) ring |

| ~2960-2850 | Medium to Strong | C-H stretching vibrations of the ethyl and methoxy (B1213986) groups |

| ~2820 and ~2720 | Weak to Medium | C-H stretching of the aldehyde (Fermi resonance) |

| ~1650-1680 | Strong | C=O stretching vibration of the aldehyde group |

| ~1600-1450 | Medium to Strong | C=C stretching vibrations of the aromatic indole ring |

| ~1240-1260 | Strong | Asymmetric C-O-C stretching of the methoxy group |

| ~1030-1050 | Medium | Symmetric C-O-C stretching of the methoxy group |

The presence of a sharp band in the region of 3300-3400 cm⁻¹ is indicative of the N-H group of the indole nucleus. The strong absorption band anticipated around 1650-1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the aldehyde functional group. Aliphatic C-H stretching from the ethyl and methoxy groups would appear in the 2960-2850 cm⁻¹ range, while the characteristic double peaks for the aldehyde C-H stretch are expected at lower frequencies (~2820 and ~2720 cm⁻¹). Aromatic C=C stretching vibrations from the indole ring would be observed in the 1600-1450 cm⁻¹ region. Furthermore, strong bands corresponding to the C-O stretching of the methoxy group are predicted to be prominent in the fingerprint region.

Expected FT-Raman Spectral Features:

The Raman spectrum would be expected to show strong bands for the C=C stretching of the aromatic ring system and the C-C single bonds of the ethyl group. The C=O stretch of the aldehyde would also be Raman active, though its intensity can vary. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would provide definitive evidence for the arrangement of protons on the indole ring and the substituent groups.

Expected ¹H NMR Spectral Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9-10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.5-9.0 | Broad Singlet | 1H | Indole N-H proton |

| ~7.0-7.8 | Multiplet | 3H | Aromatic protons on the indole ring |

| ~3.8-3.9 | Singlet | 3H | Methoxy group protons (-OCH₃) |

| ~2.8-3.0 | Quartet | 2H | Methylene (B1212753) protons of the ethyl group (-CH₂CH₃) |

| ~1.3-1.5 | Triplet | 3H | Methyl protons of the ethyl group (-CH₂CH₃) |

The downfield singlet around 9.9-10.1 ppm is highly characteristic of the aldehyde proton. The broad singlet in the 8.5-9.0 ppm range is typical for the indole N-H proton. The aromatic region would display signals corresponding to the three protons on the substituted benzene (B151609) ring portion of the indole nucleus. The methoxy group would appear as a sharp singlet at approximately 3.8-3.9 ppm. The ethyl group would present as a quartet for the methylene protons (coupled to the methyl group) and a triplet for the terminal methyl protons (coupled to the methylene group).

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Expected ¹³C NMR Spectral Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde carbonyl carbon (C=O) |

| ~155 | Aromatic carbon attached to the methoxy group (C5) |

| ~110-140 | Other aromatic and indole ring carbons |

| ~115 | Carbon at position 3 of the indole ring (C3) |

| ~55-56 | Methoxy carbon (-OCH₃) |

| ~18-20 | Methylene carbon of the ethyl group (-CH₂CH₃) |

| ~14-16 | Methyl carbon of the ethyl group (-CH₂CH₃) |

The aldehyde carbonyl carbon is expected to be the most downfield signal, appearing around 185 ppm. The carbon atom of the indole ring attached to the electronegative oxygen of the methoxy group (C5) would also be significantly downfield. The remaining aromatic and indole carbons would resonate in the 110-140 ppm range. The aliphatic carbons of the ethyl group and the methoxy group would appear in the upfield region of the spectrum.

While the primary structure of this compound can be established with 1D NMR, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals, especially for the complex aromatic region. These techniques are crucial for confirming connectivity within the molecule. At present, there is no specific information in the surveyed literature regarding the application of advanced NMR techniques for the stereochemical and conformational analysis of this particular compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio after ionization. For this compound, various MS methods provide critical structural information.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For the related compound, 5-methoxyindole-3-carboxaldehyde, the exact mass is reported as 175.06333. massbank.eu This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would be expected to confirm its molecular formula of C12H13NO2 with a high degree of confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and thermally labile compounds. In the analysis of 5-methoxyindole-3-carboxaldehyde, LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) has been utilized. massbank.eu The positive ion mode would likely show a prominent peak for the protonated molecule [M+H]+. Tandem mass spectrometry (MS2) experiments, involving collision-induced dissociation, would reveal characteristic fragmentation patterns. For this compound, key fragment ions would be expected from the loss of the ethyl group, the formyl group, and cleavage of the indole ring. The fragmentation pattern is significantly influenced by the nature of the substituents on the indole ring.

| Technique | Ionization Mode | Precursor Ion | Collision Energy | Key Fragments (Anticipated for this compound) |

| LC-ESI-QTOF MS/MS | Positive | [M+H]+ | Variable | Loss of CH3, C2H5, CO, and indole ring fragments |

This table is predictive for this compound based on data for related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While direct GC-MS analysis of indole derivatives can sometimes be challenging due to their polarity, derivatization, such as trimethylsilylation (TMS), can improve their volatility and chromatographic behavior. nist.gov The mass spectrum of the parent compound, 5-methoxyindole-3-carboxaldehyde, shows a strong molecular ion peak. nih.gov For this compound, the electron impact (EI) mass spectrum would be expected to display a molecular ion peak corresponding to its molecular weight, followed by fragmentation patterns involving the loss of the ethyl and formyl groups.

| Technique | Ionization Method | Key Fragmentation Pathways (Anticipated) |

| GC-MS | Electron Impact (EI) | α-cleavage of the ethyl group, loss of CO from the formyl group, retro-Diels-Alder fragmentation of the indole ring. |

This table is predictive for this compound based on general fragmentation principles and data for related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Indole and its derivatives typically exhibit characteristic absorption bands in the UV region. For a related thiazolidinone derivative containing a methoxy phenyl group, two absorption peaks were observed at 348 nm and 406 nm. scielo.org.za The electronic spectra of indole derivatives are influenced by the nature and position of substituents on the indole ring. The presence of the methoxy and ethyl groups in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole, due to the extension of the conjugated system and the electron-donating nature of these substituents.

| Compound Class | Typical λmax (nm) | Electronic Transitions |

| Indole Derivatives | 220-350 | π → π |

| Imidazole-2-carboxaldehyde | 220-250 and 270-300 | n → π and π → π* |

This table provides general ranges for related compound classes to infer the expected spectral properties of this compound.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not currently available in the literature, studies on closely related compounds, such as 5-methoxy-1H-indole-2-carboxylic acid and its derivatives, provide valuable insights into the likely solid-state conformation and intermolecular interactions. nih.govmdpi.comnih.gov It is anticipated that this compound would crystallize in a arrangement stabilized by intermolecular hydrogen bonds involving the indole N-H group and the oxygen atom of the carboxaldehyde. The planarity of the indole ring and the orientation of the ethyl and methoxy substituents would also be determined with high precision.

Chromatographic Separation and Purification Techniques

The isolation and purification of this compound from a reaction mixture are critical steps to obtain a pure sample for analysis and further use. Various chromatographic techniques are employed for this purpose. The synthesis of related indole-2-carbaldehydes has been reported to involve repeated chromatographic separation on alumina (B75360). derpharmachemica.com

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. For indole derivatives, silica (B1680970) gel plates are commonly used, and visualization can be achieved under UV light or with specific staining reagents. erowid.org

Column Chromatography: Column chromatography is the standard method for purifying gram-scale quantities of organic compounds. For the separation of indole derivatives, silica gel is a common stationary phase. The choice of eluent is crucial and is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), with the polarity gradually increased to elute compounds of increasing polarity.

High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale purification requiring higher resolution, HPLC is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used for the separation of indole derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of indole derivatives, including this compound. unifi.it Reversed-phase (RP) HPLC is commonly employed for the separation of such compounds. sielc.com An RP-HPLC method for a compound like this compound would typically utilize a C18 stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, which may be acidified with agents like phosphoric acid or trifluoroacetic acid to improve peak shape and resolution. sielc.comcetjournal.it

Ion suppression-reversed-phase HPLC (IS-HPLC) is another valuable approach for analyzing substituted indole derivatives. nih.gov By adjusting the pH of the mobile phase, the ionization of the analyte can be suppressed, leading to better retention and separation on the nonpolar stationary phase. nih.gov The selection of the stationary phase and the composition of the mobile phase are critical parameters that are optimized to achieve the desired selectivity and retention times. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile and water with phosphoric acid |

| Detection | UV-Vis Spectroscopy |

| Flow Rate | Variable, optimized for separation |

| Injection Volume | Standardized for quantitative analysis |

Ultra-High Performance Liquid Chromatography (UHPLC)

For faster and more efficient separations, Ultra-High Performance Liquid Chromatography (UHPLC) is an advanced alternative to conventional HPLC. sielc.comsielc.com UHPLC systems operate at higher pressures and utilize columns packed with smaller particles (typically sub-2 µm), which results in significantly improved resolution and reduced analysis times. sielc.comsielc.com A UHPLC method for this compound would offer enhanced sensitivity, making it suitable for the detection of trace impurities.

When coupled with tandem mass spectrometry (UHPLC-MS/MS), this technique becomes a powerful tool for the identification and quantification of indole alkaloids and related compounds. nih.gov The selectivity and sensitivity of UHPLC-MS/MS are particularly beneficial for analyzing complex mixtures and for metabolite identification studies. mdpi.com The development of a UHPLC method would involve the careful optimization of the gradient elution program, mobile phase composition, and mass spectrometer parameters to achieve the best performance. nih.govmdpi.com

| Parameter | Setting |

|---|---|

| Column | Sub-2 µm particle size (e.g., Acquity UPLC® CSH™ Phenyl-Hexyl) |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., ammonium (B1175870) acetate) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Analysis Time | Typically shorter than conventional HPLC |

Column Chromatography and Recrystallization Procedures

The purification of this compound from a crude reaction mixture often involves a combination of column chromatography and recrystallization. Column chromatography is a fundamental technique for the separation of compounds based on their differential adsorption to a stationary phase. mdpi.com For indole alkaloids and similar compounds, silica gel or alumina are commonly used as the stationary phase. tandfonline.comtandfonline.com The choice of the mobile phase, or eluent, is critical for achieving effective separation. A gradient of solvents with increasing polarity, such as a mixture of hexane and ethyl acetate, is often employed to elute the desired compound from the column. nih.gov

Following column chromatography, recrystallization is frequently used to obtain the compound in a highly pure, crystalline form. google.com This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solvent. researchgate.net The selection of an appropriate solvent or solvent system is crucial for successful recrystallization, aiming for high solubility at elevated temperatures and low solubility at cooler temperatures. researchgate.netmdpi.com For indole compounds, solvents such as methanol, water, or mixtures thereof have been found to be effective. researchgate.net

| Technique | Parameter | Typical Implementation |

|---|---|---|

| Column Chromatography | Stationary Phase | Silica gel or neutral aluminum oxide |

| Mobile Phase | Solvent mixtures of varying polarity (e.g., chloroform (B151607), ether, petroleum ether) | |

| Recrystallization | Solvent System | Methanol/water mixture |

| Temperature | Crystallization induced by cooling |

Computational Chemistry and Theoretical Investigations in 2 Ethyl 5 Methoxyindole 3 Carboxaldehyde Research

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is widely employed to determine molecular geometries, energies, and other properties with a good balance between accuracy and computational cost.

A fundamental step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For 2-Ethyl-5-methoxyindole-3-carboxaldehyde, a DFT calculation would yield precise information on bond lengths, bond angles, and dihedral angles between the constituent atoms.

This data is crucial for understanding the molecule's three-dimensional shape and steric environment. The results are typically presented in a tabular format, comparing calculated values with experimental data from techniques like X-ray crystallography if available.

Table 1: Illustrative Format for Optimized Geometric Parameters (Data Not Available)

| Parameter | Atom(s) Involved | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C2-C3 | Data not available |

| Bond Length | C3-C(aldehyde) | Data not available |

| Bond Angle | C2-C3-C(aldehyde) | Data not available |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond in the aldehyde group or the N-H bond in the indole (B1671886) ring, as well as bending and torsional motions.

These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for precise assignment of observed absorption bands to specific molecular motions. A comparison table is typically used to show the correlation between calculated and experimental frequencies.

Table 2: Illustrative Format for Vibrational Frequencies (Data Not Available)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Indole NH | Data not available | Data not available |

| C=O Stretch | Aldehyde | Data not available | Data not available |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. These orbitals are key to understanding chemical reactivity and electronic properties.

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. The LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. An analysis for this compound would involve visualizing the spatial distribution of these orbitals to identify the regions of the molecule most likely to participate in nucleophilic and electrophilic interactions, respectively. The indole ring system is generally electron-rich, suggesting it would contribute significantly to the HOMO.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. researchgate.netnih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nankai.edu.cn Conversely, a large energy gap indicates high stability and low reactivity. researchgate.net Global reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived from the HOMO and LUMO energies to quantify the molecule's reactive nature.

Table 3: Illustrative Format for FMO Properties (Data Not Available)

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

For this compound, regions of negative electrostatic potential, typically colored red or yellow, would indicate electron-rich areas prone to electrophilic attack. These would likely be found around the oxygen atoms of the aldehyde and methoxy (B1213986) groups. Regions of positive potential, colored blue, represent electron-poor areas susceptible to nucleophilic attack, such as the hydrogen atom attached to the indole nitrogen. mdpi.com This analysis provides a clear, intuitive picture of the molecule's reactivity patterns.

Prediction of Reactive Sites

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in identifying the most probable sites for electrophilic and nucleophilic attacks. By mapping the molecular electrostatic potential (MEP), researchers can visualize the electron density distribution across the molecule. For indole derivatives, the regions around the oxygen and nitrogen atoms typically exhibit a negative potential, indicating their susceptibility to electrophilic attack. Conversely, the indole ring and the aldehyde group often present positive potential regions, marking them as likely sites for nucleophilic reactions. These computational predictions are crucial for understanding the molecule's reactivity in various chemical environments and for designing synthetic pathways.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Table 1: Hypothetical NBO Analysis Data for this compound This table is a representative example based on typical findings for similar indole derivatives and is for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N1 | π* (C2-C3) | 15.8 |

| LP (2) O1 | π* (C5-C6) | 8.2 |

| π (C2-C3) | π* (C7-O2) | 20.5 |

| π (C4-C5) | π* (C6-C7) | 18.3 |

E(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital.

Spectroscopic Property Simulations (e.g., UV-Vis, NMR, IR)

Computational methods are extensively used to simulate spectroscopic data, which can then be compared with experimental results for structural validation. scielo.org.zanih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of this compound. scielo.org.za These simulations help in assigning the observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions, providing insights into the molecule's electronic structure and chromophoric properties. scielo.org.za

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly employed to predict the 1H and 13C NMR chemical shifts. scielo.org.za By comparing the calculated shifts with experimental data, the molecular structure can be confirmed. These simulations are particularly useful in assigning complex spectra and understanding the electronic environment of different nuclei within the molecule.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. scielo.org.za The simulated IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the C=O stretch of the aldehyde, the N-H stretch of the indole, and the C-O stretch of the methoxy group. This comparison aids in the structural elucidation and conformational analysis of the molecule.

Table 2: Simulated vs. Experimental Spectroscopic Data for a Representative Indole Aldehyde This table illustrates the typical correlation between simulated and experimental data.

| Spectroscopic Data | Simulated Value | Experimental Value |

| UV-Vis (λmax, nm) | 310 | 308 |

| 1H NMR (δ, ppm), Aldehyde-H | 9.85 | 9.92 |

| 13C NMR (δ, ppm), C=O | 185.2 | 184.6 |

| IR (ν, cm-1), C=O stretch | 1660 | 1655 |

Molecular Modeling and Ligand-Target Interaction Studies

Molecular modeling techniques are instrumental in exploring the potential of this compound as a ligand for biological targets. These studies are foundational in drug discovery and design.

Molecular docking simulations are performed to predict the preferred binding orientation of this compound within the active site of a target protein. These simulations identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. For instance, the indole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The ethyl and methoxy groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket. Understanding these interaction modes is critical for optimizing the ligand's structure to enhance its binding potency and selectivity.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. d-nb.info Based on the binding mode of this compound and other known active compounds, a pharmacophore model can be generated. d-nb.info This model typically includes features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. Such a model serves as a 3D query for virtual screening of compound libraries to identify novel molecules with similar biological activity, thus accelerating the drug discovery process. d-nb.info

Advanced Research Applications and Broader Scientific Implications

Role as Synthetic Intermediates for Complex Molecular Architectures

The utility of indole-3-carboxaldehydes as precursors for more complex molecules is well-established. ekb.eg They serve as key building blocks for synthesizing a wide array of compounds due to the reactivity of the aldehyde group.

Preparation of Indole (B1671886) Alkaloid Analogues

Indole alkaloids are a large class of naturally occurring compounds with diverse and potent biological activities. rsc.orgencyclopedia.pub Many synthetic routes toward these complex molecules utilize simpler indole precursors. While indole-3-carboxaldehyde (B46971) derivatives are generally important intermediates for the synthesis of indole alkaloids, ekb.eg specific literature detailing the use of 2-Ethyl-5-methoxyindole-3-carboxaldehyde for the preparation of indole alkaloid analogues is not available. The synthesis of indole alkaloids often involves intricate multi-step processes where the specific substitution pattern on the starting indole is critical. nih.gov General methods for indole synthesis, such as the Fischer indole synthesis, are often employed to create the core structure, which is then further functionalized. rsc.org

Synthesis of Diverse Heterocyclic Derivatives

The aldehyde functionality of indole-3-carboxaldehydes allows for condensation reactions and cyclizations to form a variety of fused heterocyclic systems. These derivatives are of significant interest in medicinal chemistry. For instance, related methoxy-indole carboxaldehydes have been used to prepare imidazopyridines and imidazobenzothiazoles. However, specific examples and detailed research findings for the conversion of this compound into other heterocyclic systems are not described in the available literature.

Contributions to Materials Science and Photophysical Research

The unique electronic properties of the indole nucleus make it an attractive component for functional organic materials.

Development as Chromophores

Chromophores are parts of a molecule responsible for its color and are fundamental to the development of dyes, sensors, and optical materials. While the extended π-system of the indole ring suggests potential chromophoric properties, there is no specific research focused on the development of this compound as a chromophore.

Research into Natural Product Synthesis and Analog Development

Substituted indoles are crucial starting materials for the total synthesis of many natural products. luc.edu The methoxy (B1213986) group is a common feature in many natural indoles, and synthetic strategies often rely on readily available methoxy-indole intermediates. chim.it While 5-methoxyindole (B15748) derivatives are broadly valuable in this context, chemimpex.com there is no documented research that specifically employs this compound as a key intermediate in the total synthesis of a natural product or the development of its analogues.

Synthesis of Phytoalexin Analogues (e.g., Cyclobrassinin)

The indole-3-carboxaldehyde scaffold is a crucial starting material for the synthesis of various cruciferous phytoalexins, which are naturally occurring antimicrobial compounds produced by plants in response to stress. nih.gov Among these, cyclobrassinin and its analogues are of significant interest due to their biological activities. While direct synthesis of cyclobrassinin analogues from this compound has not been extensively detailed in publicly available research, the general synthetic pathways for related phytoalexins provide a strong basis for its application.

The synthesis of indole phytoalexins often involves the reaction of an indole-3-carboxaldehyde derivative with a source of sulfur and nitrogen. For instance, the synthesis of brassilexin, another cruciferous phytoalexin, has been achieved from indoline-2-thione. rsc.org The biosynthesis of camalexin, a prominent phytoalexin in Arabidopsis thaliana, proceeds from tryptophan via indole-3-acetaldoxime, highlighting the versatility of indole precursors in phytoalexin synthesis. nih.gov Fungal detoxification pathways of phytoalexins like cyclobrassinin can also inspire synthetic routes to related compounds. rsc.orgusask.ca

A plausible synthetic approach to cyclobrassinin analogues from this compound would likely involve a multi-step process. This could begin with the conversion of the aldehyde to an intermediate capable of cyclization with a suitable sulfur and nitrogen-containing reagent. The presence of the 2-ethyl and 5-methoxy groups on the indole ring would be expected to influence the reactivity of the starting material and the biological properties of the final analogues.

Table 1: Representative Cruciferous Phytoalexins and their Precursors

| Phytoalexin | Key Precursor(s) | Plant Source (Example) |

| Camalexin | Tryptophan, Indole-3-acetaldoxime nih.gov | Arabidopsis thaliana |

| Brassinin (B1667508) | Tryptophan | Brassica species |

| Cyclobrassinin | Tryptophan, Brassinin | Brassica species |

| Brassilexin | Indoline-2-thione (in a synthetic route) rsc.org | Brassica species |

Exploration of Indole Scaffolds in Structure-Activity Relationship (SAR) Studies for Chemical Biology Tools

The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology due to its presence in a vast array of bioactive natural products and synthetic compounds. nih.gov Indole derivatives are key components in the development of chemical probes and therapeutic agents. Structure-activity relationship (SAR) studies are fundamental to understanding how the structural features of these molecules influence their biological activity, selectivity, and pharmacokinetic properties.

The compound this compound presents a valuable scaffold for SAR studies aimed at developing novel chemical biology tools. The specific substitutions on the indole ring—an ethyl group at the 2-position, a methoxy group at the 5-position, and a carboxaldehyde at the 3-position—provide distinct opportunities for chemical modification and exploration of biological interactions.

The 2-ethyl group can influence the steric and lipophilic properties of the molecule. In SAR studies, varying the size and nature of the alkyl group at this position can probe the binding pocket of a target protein, potentially leading to enhanced potency or selectivity.

The 5-methoxy group is an electron-donating group that can affect the electron density of the indole ring system. This, in turn, can modulate the molecule's ability to participate in hydrogen bonding or pi-stacking interactions with a biological target. The position and nature of substituents on the benzene (B151609) portion of the indole are known to be critical determinants of activity in various classes of indole-based compounds.

The 3-carboxaldehyde group is a versatile functional handle for further chemical derivatization. It can be readily converted into a wide range of other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to build more complex molecular architectures. This allows for the systematic exploration of how different functionalities at the 3-position impact biological activity.

Through systematic modifications of these three key positions, researchers can generate libraries of analogues of this compound. These libraries can then be screened in various biological assays to identify compounds with desired activities, such as enzyme inhibition, receptor modulation, or antimicrobial effects. The data from these screens are then used to build SAR models that guide the design of more potent and selective chemical probes.

Table 2: Influence of Substituents on the Indole Scaffold in SAR Studies

| Position | Substituent Type | Potential Influence on Biological Activity | Example of Modification in SAR |

| C2 | Alkyl (e.g., Ethyl) | Steric bulk, lipophilicity, metabolic stability | Variation of alkyl chain length and branching |

| C5 | Electron-donating (e.g., Methoxy) | Electronic properties, hydrogen bonding capacity, solubility | Introduction of different alkoxy groups or halogens |

| C3 | Aldehyde | Reactivity, allows for diverse functionalization | Conversion to imines, alcohols, acids, or use in cyclization reactions |

Q & A

Q. What are the established synthetic routes for 2-Ethyl-5-methoxyindole-3-carboxaldehyde, and what analytical methods validate its purity?

Methodological Answer: The synthesis typically involves functionalizing indole at positions 2, 3, and 5. A plausible route is:

Methoxy Introduction : Methoxylation at position 5 via electrophilic substitution (e.g., using Cu(I) catalysts under mild acidic conditions).

Ethyl Group Installation : Alkylation at position 2 via Friedel-Crafts alkylation or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with ethylboronic acid derivatives).

Aldehyde Formation : Vilsmeier-Haack formylation at position 3 using POCl₃/DMF.

Validation :

- Purity : HPLC (≥95% purity threshold) and TLC monitoring .

- Structural Confirmation : H/C NMR (aldehyde proton at δ ~9.8–10.2 ppm; ethyl group δ ~1.2–1.4 ppm), FT-IR (C=O stretch ~1680 cm⁻¹) .

- Melting Point : Compare observed mp (e.g., 193–198°C for indole-3-carboxaldehyde derivatives) with literature .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Design a stability study with controlled variables:

Temperature : Store aliquots at –20°C, 4°C, and 25°C for 1–6 months.

Light Exposure : Compare dark vs. UV/visible light conditions.

Analysis :

- Degradation Assessment : HPLC-MS to detect decomposition products (e.g., oxidation of aldehyde to carboxylic acid).

- Physical Stability : Monitor crystallization or aggregation via SEM/XRD.

- Chemical Stability : Track aldehyde reactivity using Schiff base formation assays .

Advanced Research Questions

Q. How can contradictory data on the reactivity of the aldehyde group in indole derivatives be resolved?

Methodological Answer: Contradictions may arise from solvent polarity, pH, or competing substituent effects. Systematic approaches include:

Kinetic Studies : Monitor reaction rates (e.g., nucleophilic addition to aldehyde) under varying conditions (pH 3–9, DMF vs. THF).

Computational Modeling : DFT calculations to compare transition-state energies for aldehyde reactions in different electronic environments (e.g., electron-donating methoxy vs. ethyl groups) .

Isolation of Intermediates : Use low-temperature NMR to trap reactive intermediates (e.g., hemiacetals) .

Q. What experimental strategies optimize the regioselectivity of functionalization in this compound?

Methodological Answer: Regioselectivity challenges arise due to competing reactive sites (aldehyde, methoxy, ethyl groups). Strategies:

Protecting Groups : Temporarily block the aldehyde (e.g., acetal formation) to direct electrophiles to the indole ring.

Directing Groups : Introduce a transient ligand (e.g., B(OH)₂ for Suzuki coupling) at position 6 to steer cross-coupling reactions.

Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize charge-separated intermediates during substitution .

Q. How can researchers evaluate the biological activity of this compound against enzyme targets?

Methodological Answer: Leverage the aldehyde’s electrophilicity for covalent inhibition studies:

Enzyme Assays : Test inhibition of tryptophan hydroxylase or monoamine oxidase (MAO) using fluorogenic substrates.

Docking Simulations : Molecular docking (AutoDock Vina) to predict binding modes at active sites (e.g., MAO-B’s FAD cofactor pocket).

SAR Studies : Synthesize analogs (e.g., methyl ester or alcohol derivatives) to isolate contributions of the aldehyde group .

Q. What methodologies address discrepancies in reported melting points for indole-3-carboxaldehyde derivatives?

Methodological Answer: Discrepancies may stem from impurities or polymorphic forms. Mitigation steps:

Recrystallization : Purify using gradient solvent systems (e.g., ethanol/water).

DSC Analysis : Differential scanning calorimetry to detect polymorph transitions.

Interlab Validation : Collaborate with independent labs to standardize protocols (heating rate: 1–2°C/min) .

Safety & Compliance

Q. What protocols ensure safe handling of this compound given structural analogs’ toxicity?

Methodological Answer: Based on structurally related compounds (e.g., 5-chloroindole-3-carboxaldehyde, classified as a potential carcinogen ):

PPE : Nitrile gloves, lab coats, and NIOSH-certified respirators for aerosol protection.

Waste Management : Neutralize aldehyde residues with bisulfite solution before disposal.

Toxicity Screening : Perform Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.